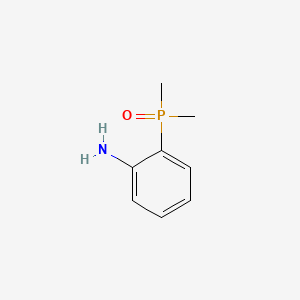

2-(DiMethylphosphoryl)benzenamine

説明

BenchChem offers high-quality 2-(DiMethylphosphoryl)benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(DiMethylphosphoryl)benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-dimethylphosphorylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHGHQKIKXKQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736323 | |

| Record name | 2-(Dimethylphosphoryl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197953-47-1 | |

| Record name | 2-(Dimethylphosphoryl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dimethylphosphinoyl)-aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(Dimethylphosphoryl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical property data for 2-(Dimethylphosphoryl)benzenamine. Due to a lack of extensive experimental data in publicly accessible literature, this guide presents predicted values and outlines standardized experimental protocols for their determination. This information is crucial for researchers and professionals involved in drug development and chemical synthesis, as these properties fundamentally influence a compound's behavior in biological and chemical systems.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental and manufacturing processes. The following table summarizes the predicted physicochemical data for 2-(Dimethylphosphoryl)benzenamine.

| Property | Value (Predicted) | Unit |

| Molecular Formula | C₈H₁₂NOP | - |

| Molecular Weight | 169.16 | g/mol |

| Boiling Point | 367.5 ± 34.0 | °C |

| Density | 1.11 ± 0.1 | g/cm³ |

| pKa | 1.10 ± 0.10 | - |

Data sourced from publicly available chemical supplier databases. It is important to note that these values are predicted and have not been experimentally verified.

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental validation of the predicted data, this section details standardized protocols for determining key physicochemical properties.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method [1][2][3][4][5]

-

Sample Preparation: A small amount of the dry, powdered 2-(Dimethylphosphoryl)benzenamine is packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting range.

-

Data Collection: For an accurate measurement, the heating rate is slowed to approximately 1-2°C per minute as the expected melting point is approached.[2] The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical factor in drug delivery and formulation.

Methodology: Shake-Flask Method [6][7]

-

Equilibration: An excess amount of 2-(Dimethylphosphoryl)benzenamine is added to a specific solvent (e.g., water, buffer at a specific pH) in a flask.

-

Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.[6]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6]

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Methodology: Potentiometric Titration [8][9]

-

Sample Preparation: A solution of 2-(Dimethylphosphoryl)benzenamine of known concentration is prepared.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution.

-

Titration: A standardized solution of a strong acid or base is added to the sample solution in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: The pKa is determined from the titration curve. The pH at the half-equivalence point, where half of the compound has been neutralized, is equal to the pKa.[10][11]

LogP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which influences its ability to cross cell membranes.

Methodology: Shake-Flask Method [12][13][14][15][16]

-

Phase Preparation: Two immiscible solvents, typically n-octanol and water, are pre-saturated with each other.[14]

-

Partitioning: A known amount of 2-(Dimethylphosphoryl)benzenamine is dissolved in one of the phases. The two phases are then mixed and shaken vigorously to allow for the partitioning of the compound between the two layers until equilibrium is reached.[12]

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[14]

Logical Relationship of Physicochemical Properties

The physicochemical properties of a molecule are interconnected and influence its overall behavior. The following diagram illustrates these relationships for 2-(Dimethylphosphoryl)benzenamine.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

Technical Guide: Spectral and Physicochemical Properties of 2-(DiMethylphosphoryl)benzenamine (CAS 1197953-47-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral and physicochemical properties of 2-(DiMethylphosphoryl)benzenamine (CAS 1197953-47-1), a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of public experimental spectral data, this guide combines the single available experimental mass spectrometry data point with high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. Detailed experimental protocols for obtaining such spectra are also provided, alongside a documented synthesis method. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of novel chemical entities.

Chemical Identity and Physical Properties

| Property | Value |

| CAS Number | 1197953-47-1 |

| IUPAC Name | (2-aminophenyl)(dimethyl)phosphine oxide |

| Synonyms | 2-(Dimethylphosphinyl)benzenamine, (2-Aminophenyl)dimethylphosphine oxide |

| Molecular Formula | C₈H₁₂NOP |

| Molecular Weight | 169.16 g/mol |

| Appearance | Off-white to light yellow solid |

| Storage | Keep in a dark place, sealed in dry, at room temperature. |

Spectral Data

Mass Spectrometry (Experimental Data)

A patent describing the synthesis of 2-(DiMethylphosphoryl)benzenamine reported the following mass spectrometry data, confirming the successful synthesis of the compound.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| Mass Spectrometry (MS) | Electrospray Ionization (ESI) | 170 | [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Data)

Disclaimer: The following NMR data are predicted using advanced computational algorithms (e.g., ChemDraw, ACD/Labs) and have not been experimentally verified. These predictions serve as a guide for spectral interpretation.

2.2.1. ¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | m | 2H | Ar-H |

| ~6.8 - 6.6 | m | 2H | Ar-H |

| ~4.5 | br s | 2H | NH₂ |

| ~1.6 | d | 6H | P-(CH₃)₂ |

2.2.2. ¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~150 | Ar-C (C-NH₂) |

| ~132 | Ar-C |

| ~129 | Ar-C |

| ~118 | Ar-C |

| ~116 | Ar-C |

| ~115 | Ar-C (C-P) |

| ~20 | P-(CH₃)₂ |

Infrared (IR) Spectroscopy (Predicted Data)

Disclaimer: The following IR data is predicted and serves as an estimation of the vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 - 3200 | N-H stretch (amine) |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2980 - 2850 | C-H stretch (aliphatic) |

| ~1620 | N-H bend (amine) |

| ~1580, 1480 | C=C stretch (aromatic) |

| ~1150 | P=O stretch |

| ~800 - 700 | C-H bend (aromatic, ortho-disubstituted) |

Experimental Protocols

Synthesis of 2-(DiMethylphosphoryl)benzenamine

A documented method for the synthesis of 2-(DiMethylphosphoryl)benzenamine is provided below.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like 2-(DiMethylphosphoryl)benzenamine is as follows:

FT-IR Spectroscopy

For a solid sample, a common method is Attenuated Total Reflectance (ATR) FT-IR:

Mass Spectrometry (ESI)

The following outlines a general procedure for obtaining an ESI mass spectrum:

Safety and Handling

2-(DiMethylphosphoryl)benzenamine should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides essential spectral and physicochemical information for 2-(DiMethylphosphoryl)benzenamine. While experimental data is limited, the combination of the available mass spectrometry data and high-quality predicted NMR and IR spectra, along with standardized experimental protocols, offers a valuable resource for researchers. It is recommended that experimental spectral data be acquired and compared with the predicted data presented herein to confirm the structure and purity of synthesized batches of this important chemical intermediate.

Solubility of 2-(DiMethylphosphoryl)benzenamine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(DiMethylphosphoryl)benzenamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its solubility in a range of common organic solvents, based on its chemical structure and the well-established principle of "like dissolves like." Furthermore, this guide presents a detailed, generalized experimental protocol for determining the equilibrium solubility of a solid compound, such as 2-(DiMethylphosphoryl)benzenamine, using the reliable shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC). This information is intended to assist researchers in selecting appropriate solvent systems for synthesis, purification, formulation, and analytical characterization of this compound.

Introduction to 2-(DiMethylphosphoryl)benzenamine

2-(DiMethylphosphoryl)benzenamine is an organic compound featuring a benzenamine (aniline) core substituted with a dimethylphosphoryl group at the ortho position. The presence of both a polar phosphoryl group, capable of acting as a hydrogen bond acceptor, and an aromatic amine group, which can act as both a hydrogen bond donor and acceptor, alongside a nonpolar benzene ring, imparts a unique solubility profile to the molecule. Understanding its solubility is critical for a variety of applications in chemical research and drug development, including reaction chemistry, recrystallization, chromatographic purification, and formulation of drug delivery systems.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of a solute is favored in a solvent with similar polarity.[1][2] The dimethylphosphoryl group is polar, while the benzenamine moiety has both polar (the amino group) and nonpolar (the benzene ring) characteristics.[3][4] Therefore, 2-(DiMethylphosphoryl)benzenamine is expected to exhibit good solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.

The following table summarizes the inferred qualitative solubility of 2-(DiMethylphosphoryl)benzenamine in a selection of common organic solvents.

| Solvent Class | Specific Solvent | Inferred Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions and can effectively solvate the polar phosphoryl group. |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for polar compounds. | |

| Acetone | Soluble | Acetone is a moderately polar aprotic solvent that can engage in dipole-dipole interactions. | |

| Ethyl Acetate | Moderately Soluble | Ethyl acetate is a moderately polar aprotic solvent, but less polar than acetone, which may result in slightly lower solubility. | |

| Polar Protic | Methanol | Soluble | Methanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with both the phosphoryl and amino groups. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent, though its slightly larger nonpolar alkyl chain may slightly reduce its solvating power for highly polar compounds compared to methanol. | |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | Toluene is a nonpolar aromatic solvent. While some interaction may occur with the benzene ring of the solute, the overall polarity mismatch with the dimethylphosphoryl and amino groups will likely lead to low solubility. |

| Halogenated | Dichloromethane (DCM) | Moderately Soluble | Dichloromethane is a solvent of intermediate polarity and can dissolve a wide range of organic compounds. It is likely to be a reasonable solvent for 2-(DiMethylphosphoryl)benzenamine. |

| Chloroform | Moderately Soluble | Similar in polarity to dichloromethane, chloroform should also be a suitable solvent. | |

| Nonpolar Aliphatic | Hexane | Insoluble | Hexane is a nonpolar aliphatic solvent. The significant difference in polarity between hexane and the polar functional groups of 2-(DiMethylphosphoryl)benzenamine will result in very poor solubility. |

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of a solid organic compound like 2-(DiMethylphosphoryl)benzenamine using the shake-flask method.[5][6][7] This method is considered the gold standard for measuring thermodynamic solubility.[8]

3.1. Materials and Equipment

-

2-(DiMethylphosphoryl)benzenamine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(DiMethylphosphoryl)benzenamine to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow for equilibrium to be reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand to determine the optimal agitation time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To completely separate the solid from the saturated solution, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step removes any remaining undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 2-(DiMethylphosphoryl)benzenamine of known concentrations in the same solvent used for the solubility experiment.

-

Develop a suitable HPLC method to separate and quantify the analyte. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of 2-(DiMethylphosphoryl)benzenamine in the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the equilibrium solubility of the compound in the specific solvent at the experimental temperature. Report the solubility in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of 2-(DiMethylphosphoryl)benzenamine.

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Technical Guide: Thermal Stability of 2-(DiMethylphosphoryl)benzenamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability of 2-(DiMethylphosphoryl)benzenamine is not publicly available. This guide, therefore, provides a comprehensive framework and standardized methodologies for assessing the thermal stability of this, or structurally similar, organophosphorus compounds. The presented data and pathways are illustrative examples.

Introduction to Thermal Stability Analysis

Thermal stability is a critical parameter in the characterization of chemical compounds, particularly in the context of drug development and chemical manufacturing. It dictates the temperature at which a substance begins to decompose, providing essential information for safe handling, storage, and processing. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It is used to determine decomposition temperatures, absorbed moisture content, and the composition of multi-component systems.[1][6]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is employed to identify thermal transitions such as melting point, glass transition, and crystallization, as well as to quantify the enthalpy of these processes.[9][10]

Hypothetical Thermal Stability Data

The following table summarizes hypothetical thermal analysis data for a compound like 2-(DiMethylphosphoryl)benzenamine, illustrating how results from TGA and DSC would be presented.

| Parameter | Value | Technique | Comments |

| Tonset (Decomposition) | 215 °C | TGA | The temperature at which significant mass loss begins. |

| T5% (5% Mass Loss) | 225 °C | TGA | Temperature at which 5% of the initial mass is lost. |

| Tpeak (Max Decomposition Rate) | 240 °C | DTG (Derivative TGA) | The temperature of the maximum rate of decomposition. |

| Residue at 600 °C | 15% | TGA | Percentage of mass remaining at the end of the experiment. |

| Melting Point (Tm) | 110 °C | DSC | Endothermic peak corresponding to the solid-liquid phase transition. |

| Enthalpy of Fusion (ΔHm) | 85 J/g | DSC | Heat absorbed during melting. |

| Glass Transition (Tg) | Not Observed | DSC | Indicates the absence of a significant amorphous phase. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal analysis experiments.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a general procedure for determining the thermal stability of a solid organic compound.

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into a ceramic or platinum TGA pan.[6]

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature. The sample is placed on the microbalance within the furnace.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert gas) is purged through the furnace at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[11]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a linear heating rate (e.g., 10 °C/min).[6]

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and other characteristic temperatures. The first derivative of the TGA curve (DTG curve) is used to identify the temperature of the maximum decomposition rate.[5][12]

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes a standard method for identifying thermal transitions.

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.[13] An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

-

Experimental Conditions:

-

Atmosphere: A nitrogen atmosphere is maintained at a flow rate of 50 mL/min.

-

Temperature Program: A heat-cool-heat cycle is often employed. For instance:

-

Heat from 25 °C to 150 °C at 10 °C/min.

-

Cool from 150 °C to 25 °C at 10 °C/min.

-

Heat from 25 °C to 300 °C at 10 °C/min.

-

-

-

Data Acquisition: The heat flow to the sample is measured relative to the reference as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events like melting and crystallization. The glass transition appears as a step change in the baseline.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound.

Hypothetical Decomposition Pathway

Organophosphorus compounds can undergo thermal decomposition through various mechanisms. The diagram below illustrates a hypothetical pathway for a compound like 2-(DiMethylphosphoryl)benzenamine, which may involve the elimination of a phosphorus-containing acid, a common degradation route for such molecules.[14][15][16]

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. TGA in Analytical Chemistry, Thermal Analysis in Analytical Chemistry | Henven [cn-henven.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infinitalab.com [infinitalab.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. dl.asminternational.org [dl.asminternational.org]

- 9. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 10. s4science.at [s4science.at]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thermal Degradation of Organophosphorus Flame Retardants [mdpi.com]

- 16. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2-(DiMethylphosphoryl)benzenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 2-(DiMethylphosphoryl)benzenamine. In the context of drug discovery and materials science, understanding the fundamental quantum mechanical characteristics of a molecule is paramount for predicting its behavior, reactivity, and potential interactions. This document outlines the theoretical basis for these calculations, details a systematic computational workflow, and presents hypothetical yet representative data derived from computational models of 2-(DiMethylphosphoryl)benzenamine and its analogs. Through the use of Density Functional Theory (DFT) and other computational methods, we can predict and analyze properties such as optimized molecular geometry, vibrational frequencies (infrared and Raman spectra), NMR chemical shifts, and electronic transitions (UV-Vis spectra). This guide is intended to serve as a practical resource for researchers employing computational chemistry in their work.

Introduction to Quantum Chemical Calculations

Quantum chemistry provides a framework for understanding the behavior of atoms and molecules by applying the principles of quantum mechanics.[1] For a molecule like 2-(DiMethylphosphoryl)benzenamine, these calculations can predict a wide range of properties that are often difficult or time-consuming to measure experimentally. The foundational equation of quantum chemistry is the time-independent Schrödinger equation, which, for most systems of chemical interest, must be solved using approximate methods due to its complexity.[1]

The two most common families of methods used for quantum chemical calculations are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[1] HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point but often requiring further refinement. DFT, on the other hand, focuses on the electron density as the fundamental variable, which simplifies the calculation and can provide a high level of accuracy at a manageable computational cost.[1] The choice of method and basis set is crucial for obtaining reliable results and should be benchmarked against experimental data whenever possible.[1]

Computational Methodology

A typical computational workflow for analyzing a molecule like 2-(DiMethylphosphoryl)benzenamine involves several key steps. The following protocol outlines a standard approach using DFT.

Molecular Structure Optimization

The first step is to determine the lowest energy (most stable) three-dimensional structure of the molecule. This is achieved through a geometry optimization calculation.

-

Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP, is a common choice that balances accuracy and computational cost.

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a more extensive one such as 6-311++G(d,p) is typically employed to provide a good description of the electronic structure.

-

Procedure: An initial guess for the molecular structure is built using molecular modeling software. The DFT calculation is then run to iteratively adjust the atomic positions until a minimum on the potential energy surface is located.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

-

Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to the neglect of anharmonicity in the theoretical model.[1]

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation.

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is widely used for calculating NMR chemical shifts.

-

Procedure: The GIAO calculation is performed on the optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Electronic Properties and UV-Vis Spectra

To understand the electronic behavior and predict the UV-Visible spectrum, Time-Dependent DFT (TD-DFT) calculations are employed.

-

Procedure: A TD-DFT calculation is performed on the optimized ground-state geometry to compute the energies and oscillator strengths of electronic excitations. These values correspond to the absorption maxima and intensities in the UV-Vis spectrum. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic transitions.

Predicted Data for 2-(DiMethylphosphoryl)benzenamine

The following tables summarize hypothetical quantitative data for 2-(DiMethylphosphoryl)benzenamine, as would be obtained from the computational workflow described above. These values are representative and based on typical results for analogous compounds.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| P=O | 1.485 | |

| P-C(aryl) | 1.810 | |

| P-C(methyl) | 1.820 | |

| C-N | 1.401 | |

| C-C (aromatic avg.) | 1.395 | |

| C-P-O | ||

| C(aryl)-C-N-H | ||

| C(aryl)-P-C(methyl)-H |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (representative) | Assignment |

| ν(N-H) stretch | 3450, 3350 | ~3400, ~3300 | Asymmetric and symmetric NH₂ stretching |

| ν(C-H) aromatic | 3100-3000 | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980, 2900 | 2975, 2890 | Asymmetric and symmetric CH₃ stretching |

| ν(C=C) aromatic | 1600-1450 | 1600-1450 | Aromatic ring stretching |

| δ(N-H) scissoring | 1620 | ~1615 | NH₂ scissoring |

| ν(P=O) stretch | 1250 | ~1240 | P=O stretching |

| ν(P-C) stretch | 750-690 | 740-680 | P-C stretching |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C-P) | - | 125.0 |

| C2 (C-N) | - | 150.0 |

| C3 | 7.20 | 118.0 |

| C4 | 7.40 | 132.0 |

| C5 | 7.10 | 117.0 |

| C6 | 7.50 | 135.0 |

| P-CH₃ | 1.80 (d, J(P,H) = 13 Hz) | 20.0 (d, J(P,C) = 70 Hz) |

| NH₂ | 4.50 (s, br) | - |

Table 4: Calculated Electronic Transitions (UV-Vis)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 310 | 0.05 | HOMO → LUMO |

| S₀ → S₂ | 275 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 240 | 0.45 | HOMO → LUMO+1 |

Visualizations

Visual representations are crucial for understanding complex computational workflows and molecular properties.

Conclusion

Quantum chemical calculations are an indispensable tool in modern chemical research, offering profound insights into the properties of molecules like 2-(DiMethylphosphoryl)benzenamine. By systematically applying methods such as DFT and TD-DFT, researchers can predict and understand a wide array of molecular characteristics, from geometry and vibrational modes to spectroscopic signatures and electronic behavior. This technical guide provides a foundational workflow and representative data to aid scientists and professionals in leveraging the power of computational chemistry for their research and development endeavors. The synergy between theoretical predictions and experimental validation is key to advancing our understanding and application of complex chemical systems.

References

An In-depth Technical Guide to 2-(DiMethylphosphoryl)benzenamine: From Synthesis to a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(DiMethylphosphoryl)benzenamine, also known as (2-Aminophenyl)dimethylphosphine oxide, is a crucial intermediate in the synthesis of targeted cancer therapies. This technical guide provides a comprehensive overview of its history, synthesis, and significant role as a structural scaffold, particularly in the development of potent kinase inhibitors. While the standalone biological activity of 2-(DiMethylphosphoryl)benzenamine is not extensively documented, its function as a key building block in drugs like Brigatinib underscores its importance in medicinal chemistry. This document details the established synthetic protocols, presents key quantitative data, and visualizes the synthetic workflow and its functional role in inhibitor-target interactions.

Introduction and Historical Context

The discovery and development of 2-(DiMethylphosphoryl)benzenamine are intrinsically linked to the advancement of targeted therapies for cancer. While a singular seminal publication detailing its initial synthesis is not readily apparent, its emergence is closely associated with the development of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors. The earliest significant mentions of this compound appear in patent literature related to the synthesis of Brigatinib, a potent dual ALK and EGFR inhibitor, with key patents filed around 2009.[1] This suggests that the compound was likely synthesized and optimized as a key intermediate during the research and development of this class of anti-cancer drugs. Its importance lies in the dimethylphosphoryl group, which has been shown to be critical for the binding affinity of the final drug to its target kinase.[2]

Physicochemical Properties

A summary of the known physicochemical properties of 2-(DiMethylphosphoryl)benzenamine is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1197953-47-1 | [3] |

| Molecular Formula | C8H12NOP | [4] |

| Molecular Weight | 169.16 g/mol | [4] |

| Appearance | Solid | [4] |

| Storage Temperature | Room temperature, sealed in dry, dark place | [4] |

Synthesis of 2-(DiMethylphosphoryl)benzenamine

The most commonly cited method for the synthesis of 2-(DiMethylphosphoryl)benzenamine is a palladium-catalyzed cross-coupling reaction between 2-iodoaniline and dimethylphosphine oxide.

Experimental Protocol

Reaction:

To a solution of 2-iodoaniline (1.0 equivalent) and dimethylphosphine oxide (1.1 equivalents) in dimethylformamide (DMF), potassium phosphate (1.1 equivalents), palladium acetate (catalytic amount), and Xantphos (catalytic amount) are added. The reaction mixture is stirred at 150 °C for 3 hours. After cooling to room temperature, the solvent is evaporated. The residue is then subjected to a work-up with dichloromethane (DCM) and water. The crude product is purified by column chromatography (Ethyl Acetate/Methanol 10:1) to yield 2-(DiMethylphosphoryl)benzenamine as a brown solid.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 80% | [5] |

Synthesis Workflow Diagram

Role in Drug Development: A Key Kinase Inhibitor Scaffold

The primary significance of 2-(DiMethylphosphoryl)benzenamine lies in its role as a key intermediate for the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors.[6]

Intermediate in the Synthesis of Brigatinib

2-(DiMethylphosphoryl)benzenamine is a critical starting material for the synthesis of Brigatinib (AP26113), a potent inhibitor of both ALK and EGFR.[1] In the synthetic route to Brigatinib, the amino group of 2-(DiMethylphosphoryl)benzenamine is reacted with a substituted pyrimidine, forming a crucial part of the final drug's structure.

Role of the Dimethylphosphoryl Group in Target Binding

The dimethylphosphoryl group of the 2-(DiMethylphosphoryl)benzenamine moiety plays a pivotal role in the high binding affinity of inhibitors like Brigatinib to their target kinases. Structural analyses have shown that the phosphoryl oxygen acts as a hydrogen bond acceptor, forming a critical hydrogen bond with the backbone amide of a key lysine residue (e.g., Lys1150 in ALK) within the ATP-binding pocket of the kinase.[2] This interaction significantly contributes to the potency and selectivity of the inhibitor.

Biological Activity and Signaling Pathways

Currently, there is limited public information on the intrinsic biological activity or the specific signaling pathways directly modulated by 2-(DiMethylphosphoryl)benzenamine itself. Its utility has been demonstrated as a part of a larger molecule. The potent effects of drugs like Brigatinib on signaling pathways, such as the inhibition of ALK and EGFR phosphorylation and downstream signaling, are attributed to the entire drug molecule, with the 2-(DiMethylphosphoryl)benzenamine moiety providing a crucial structural and binding component.

Conclusion

2-(DiMethylphosphoryl)benzenamine stands as a testament to the importance of key intermediates in modern drug discovery. While its own history is intertwined with the development of the final drug products, its synthesis and the strategic incorporation of its dimethylphosphoryl group have been pivotal in the creation of effective targeted cancer therapies. Further research into the unique properties of this and similar organophosphorus compounds may open new avenues for the design of novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the current knowledge and highlighting the compound's critical role in medicinal chemistry.

References

- 1. EP3209647B1 - Crystalline forms of 5-chloro-n4-[-2-(dimethylphosphoryl) phenyl]-n2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl) piperidin-1-yl]pyrimidine-2,4-diamine - Google Patents [patents.google.com]

- 2. dovepress.com [dovepress.com]

- 3. 2-(dimethylphosphoryl)aniline;CAS No.:1197953-47-1 [chemshuttle.com]

- 4. (2-Aminophenyl)dimethylphosphine oxide | 1197953-47-1 [sigmaaldrich.com]

- 5. (2-Aminophenyl)dimethylphosphine Oxide | 1197953-47-1 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

Potential Research Applications of 2-(DiMethylphosphoryl)benzenamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(DiMethylphosphoryl)benzenamine and its analogs, belonging to the broader class of aminophosphonates, represent a compelling scaffold for novel therapeutic agent development. As bioisosteres of α-amino acids, these organophosphorus compounds exhibit a wide range of biological activities, including potential as anticancer, neuroprotective, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and prospective research applications of 2-(DiMethylphosphoryl)benzenamine, offering a foundation for its exploration in drug discovery and medicinal chemistry.

Introduction

Organophosphorus compounds, particularly those containing a carbon-phosphorus (C-P) bond, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Aminophosphonates, characterized by the presence of both an amino group and a phosphonate group, are structural analogs of natural amino acids and can act as their mimics or antagonists. This mimicry allows them to interact with biological targets such as enzymes and receptors, leading to a spectrum of pharmacological effects. 2-(DiMethylphosphoryl)benzenamine, a simple aminophenylphosphonate, serves as a key intermediate and a foundational structure for the synthesis of more complex and potentially more potent derivatives.

Synthesis of 2-(DiMethylphosphoryl)benzenamine and Analogs

The synthesis of 2-(DiMethylphosphoryl)benzenamine and related aminophosphonates can be achieved through several established synthetic methodologies. The most prominent among these are the Kabachnik-Fields reaction and the Hirao reaction.

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[1][2] For the synthesis of derivatives of 2-(DiMethylphosphoryl)benzenamine, aniline or a substituted aniline would serve as the amine component.

Logical Workflow for the Kabachnik-Fields Reaction:

Caption: General workflow of the Kabachnik-Fields reaction.

Experimental Protocol: General Procedure for the Kabachnik-Fields Reaction [2][3]

-

Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or toluene).

-

Addition of Phosphite: To the stirred solution, add dimethyl phosphite (1.1 eq.).

-

Catalysis (Optional): A Lewis acid or Brønsted acid catalyst (e.g., lithium perchlorate) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired α-aminophosphonate.

Hirao Reaction

The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite to form an arylphosphonate.[4][5][6] This method is particularly useful for directly installing the dimethylphosphoryl group onto a pre-functionalized aniline derivative.

Logical Workflow for the Hirao Reaction:

Caption: General workflow of the Hirao reaction.

Experimental Protocol: General Procedure for the Hirao Reaction [4][6]

-

Reaction Setup: To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-haloaniline derivative (1.0 eq.), dimethyl phosphite (1.2 eq.), palladium(II) acetate (0.01-0.05 eq.), and a suitable phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.01-0.05 eq.).

-

Addition of Solvent and Base: Add a dry, degassed solvent (e.g., acetonitrile, DMF, or toluene) followed by a base such as triethylamine (1.3 eq.) or N,N-diisopropylethylamine (DIPEA).

-

Reaction Conditions: The reaction mixture is heated to reflux or a specific temperature (e.g., 110 °C) for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the 2-(dimethylphosphoryl)benzenamine derivative.

Potential Biological Activities and Research Applications

While specific biological data for 2-(DiMethylphosphoryl)benzenamine is limited in publicly available literature, the broader class of aminophosphonates has been extensively studied, revealing a wide array of potential therapeutic applications. These compounds are known to act as enzyme inhibitors, with their tetrahedral phosphonate moiety mimicking the transition state of substrate hydrolysis.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of aminophosphonate derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Aminophosphonate Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Phosphinoylmethyl-aminophosphonate 2e | PC-3 (Prostate Cancer) | 29.4 | [7] |

| Phosphinoylmethyl-aminophosphonate 2d | MDA-MB-231 (Breast Cancer) | 45.8 | [7] |

| Phosphonoylmethyl-aminophosphonate 2b | A431 (Skin Cancer) | 53.2 | [7] |

| Phosphinoylmethyl-aminophosphonate 2e | MDA-MB-231 (Breast Cancer) | 55.1 | [7] |

Experimental Protocol: Cell Viability Assay (MTT/XTT) [8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-(DiMethylphosphoryl)benzenamine derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

-

Addition of Reagent:

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Workflow for Cell Viability Assay:

Caption: General workflow for MTT/XTT cell viability assays.

Kinase Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[10][11] Its dysregulation is a hallmark of many cancers. Aminophosphonates have the potential to act as kinase inhibitors by competing with ATP for the kinase's active site.

MAPK Signaling Pathway and Potential Inhibition:

Caption: Simplified MAPK signaling pathway and potential points of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay [12][13]

-

Reaction Setup: In a microplate, combine the target kinase (e.g., MEK or Raf), a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

-

Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[12][13]

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Experimental Protocol: Western Blot Analysis for Pathway Modulation [14][15][16]

-

Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-ERK, ERK, p-MEK, MEK).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Physicochemical Properties and Spectroscopic Data

Characterization of 2-(DiMethylphosphoryl)benzenamine and its derivatives is crucial for confirming their identity and purity. Standard analytical techniques are employed for this purpose.

Table 2: Predicted Physicochemical Properties of 2-(DiMethylphosphoryl)benzenamine

| Property | Value |

| Molecular Formula | C₈H₁₂NOP |

| Molecular Weight | 185.16 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Note: These values are computationally predicted and may vary from experimental data.

-

¹H NMR: Signals corresponding to the aromatic protons of the benzene ring, the N-H proton of the amine, and the methyl protons of the dimethylphosphoryl group would be expected.

-

¹³C NMR: Resonances for the aromatic carbons and the methyl carbons attached to the phosphorus atom would be observed.

-

³¹P NMR: A characteristic singlet for the phosphorus atom in the dimethylphosphoryl group would be present.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching, aromatic C-H stretching, P=O stretching, and P-C stretching would be identifiable.

Conclusion and Future Directions

2-(DiMethylphosphoryl)benzenamine presents a valuable starting point for the design and synthesis of novel bioactive molecules. The established synthetic routes, coupled with the known biological activities of the broader aminophosphonate class, provide a strong rationale for its further investigation. Future research should focus on synthesizing a library of derivatives with diverse substitutions on the aromatic ring and evaluating their efficacy in a range of biological assays, including cytotoxicity against a panel of cancer cell lines and inhibitory activity against specific kinases and other relevant enzymes. Detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds, potentially leading to the identification of promising new drug candidates. The exploration of their mechanism of action through techniques like Western blotting will provide critical insights into the signaling pathways they modulate, further guiding the drug development process.

References

- 1. Kabachnik-Fields Reaction [organic-chemistry.org]

- 2. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Hirao coupling - Wikipedia [en.wikipedia.org]

- 6. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. cusabio.com [cusabio.com]

- 11. MAPK signaling pathway | Abcam [abcam.com]

- 12. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

2-(Dimethylphosphoryl)benzenamine: A Versatile Building Block in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylphosphoryl)benzenamine, also known as (2-aminophenyl)dimethylphosphine oxide, is an organophosphorus compound that has emerged as a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds with applications in medicinal chemistry. The presence of both a nucleophilic amino group and a polar, hydrogen-bond accepting dimethylphosphoryl group on an aromatic ring makes it a unique and versatile reagent. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

While a definitive set of peer-reviewed, published physical constants remains elusive, data aggregated from commercial suppliers and patent literature provides a working profile for 2-(dimethylphosphoryl)benzenamine.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂NOP | Commercial Suppliers |

| Molecular Weight | 169.16 g/mol | Commercial Suppliers |

| Appearance | Brown solid | --INVALID-LINK-- |

| Boiling Point (Predicted) | 367.5 ± 34.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Storage | Keep in a dark place, sealed in dry, room temperature. | --INVALID-LINK-- |

Note: The predicted boiling point and density are computational estimates and should be used as a guide.

Spectroscopic Data

| Nucleus | Expected Chemical Shifts (ppm) | Expected Multiplicities |

| ¹H NMR | Aromatic Protons: ~6.5-7.5 | Multiplets |

| NH₂ Protons: Broad singlet | Singlet | |

| P-CH₃ Protons: ~1.5-2.0 | Doublet (due to P-H coupling) | |

| ¹³C NMR | Aromatic Carbons: ~115-150 | |

| P-CH₃ Carbons: ~15-25 | Doublet (due to P-C coupling) |

Note: These are approximate ranges and can vary depending on the solvent and instrument used. It is recommended to acquire and interpret spectra for each batch of the compound.

Synthesis of 2-(Dimethylphosphoryl)benzenamine

The most common and efficient synthesis of 2-(dimethylphosphoryl)benzenamine involves a palladium-catalyzed cross-coupling reaction between 2-iodoaniline and dimethylphosphine oxide.[1]

Experimental Protocol: Palladium-Catalyzed C-P Cross-Coupling

Materials:

-

2-Iodoaniline

-

Dimethylphosphine oxide

-

N,N-Dimethylformamide (DMF)

-

Potassium phosphate (K₃PO₄)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Water

-

Saturated brine

Procedure:

-

To a solution of 2-iodoaniline (1.0 eq) and dimethylphosphine oxide (1.1 eq) in DMF, add potassium phosphate (1.1 eq), palladium(II) acetate (catalytic amount), and Xantphos (catalytic amount).

-

Stir the reaction mixture at 150 °C for 3 hours under an inert atmosphere.

-

Cool the reaction to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Work up the residue with DCM and water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of EtOAc/MeOH (10:1) as the eluent to afford 2-(dimethylphosphoryl)benzenamine as a brown solid (reported yield: 80%).[1]

Caption: Synthetic workflow for 2-(dimethylphosphoryl)benzenamine.

Applications in Synthesis

The bifunctional nature of 2-(dimethylphosphoryl)benzenamine makes it a valuable precursor for the synthesis of various heterocyclic compounds. The amino group can act as a nucleophile in cyclization reactions, while the dimethylphosphoryl moiety can influence the electronic properties of the molecule and provide a site for hydrogen bonding, which is particularly important in drug-receptor interactions.

Synthesis of Fused Pyrimidines as FAK Inhibitors

A significant application of 2-(dimethylphosphoryl)benzenamine is in the synthesis of potent and selective inhibitors of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is implicated in various cancers.

In a patented synthetic route, 2-(dimethylphosphoryl)benzenamine is reacted with a substituted pyrimidine to construct the core of a FAK inhibitor.

Materials:

-

(2-Aminophenyl)dimethylphosphine oxide

-

5-Bromo-2,4-dichloropyrimidine

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve (2-aminophenyl)dimethylphosphine oxide (1.0 eq) and 5-bromo-2,4-dichloropyrimidine (1.1 eq) in DMF.

-

Add DIPEA (2.0 eq) to the solution.

-

Stir the reaction at room temperature for 2 hours.

-

Monitor the reaction to completion by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with dichloromethane.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 2-((5-bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide.

Caption: Synthesis of a FAK inhibitor precursor.

Focal Adhesion Kinase (FAK) Signaling Pathway

The inhibition of FAK is a key strategy in cancer therapy. The following diagram illustrates a simplified FAK signaling pathway, highlighting its role in cell survival and migration.

Caption: Simplified FAK signaling pathway.

Conclusion

2-(Dimethylphosphoryl)benzenamine is a readily accessible and highly useful building block for the synthesis of complex, biologically active molecules. Its unique combination of functional groups allows for the construction of diverse heterocyclic systems. The demonstrated application in the synthesis of FAK inhibitors underscores its potential in drug discovery and development. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel synthetic methodologies and new classes of therapeutic agents. This guide provides a foundational understanding for researchers looking to incorporate this versatile building block into their synthetic strategies.

References

Theoretical Framework for the Structural Analysis of 2-(Dimethylphosphoryl)benzenamine: A Computational Approach

Abstract

This technical guide outlines a proposed theoretical and computational methodology for the in-depth structural and electronic analysis of 2-(Dimethylphosphoryl)benzenamine. The core of this proposed study lies in the application of Density Functional Theory (DFT) to elucidate the molecule's geometric parameters, vibrational frequencies, and electronic properties. This document provides standardized computational protocols, illustrative data tables for the anticipated results, and a logical workflow for the theoretical investigation. The intended audience includes researchers in computational chemistry, medicinal chemistry, and materials science who are interested in the properties and potential applications of novel organophosphorus compounds.

Introduction

2-(Dimethylphosphoryl)benzenamine is an intriguing molecule that combines a benzenamine scaffold, a common motif in medicinal chemistry, with a dimethylphosphoryl group. The electronic interplay between the electron-donating amino group and the electron-withdrawing phosphoryl group is expected to confer unique structural and reactive properties to the molecule. Understanding these properties at a fundamental level is crucial for its potential application in drug design and materials science.

Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and cost-effective means to investigate the molecular structure and properties with high accuracy.[1][2] This guide details a proposed computational workflow for characterizing 2-(Dimethylphosphoryl)benzenamine, from initial geometry optimization to the analysis of its molecular orbitals.

Proposed Computational and Experimental Protocols

The following section details the proposed computational methodology for the theoretical analysis of 2-(Dimethylphosphoryl)benzenamine. These protocols are based on widely accepted practices in the field of computational chemistry for molecules of similar complexity and composition.

Computational Methodology

3.1.1 Geometry Optimization and Vibrational Frequency Analysis

The initial three-dimensional structure of 2-(Dimethylphosphoryl)benzenamine would be constructed using standard molecular modeling software. A full geometry optimization of the ground state of the molecule would then be performed using Density Functional Theory (DFT). A commonly employed functional for such calculations is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[2][3] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between computational cost and accuracy for this type of molecule.

To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the structure is a true minimum. The calculated vibrational frequencies can also be used for the interpretation of experimental infrared (IR) and Raman spectra.

3.1.2 Electronic Structure Analysis

Following geometry optimization, a series of single-point energy calculations would be carried out to determine the electronic properties of the molecule. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap providing an indication of its kinetic stability.

Further analysis of the molecular electrostatic potential (MEP) surface would be conducted to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. Natural Bond Orbital (NBO) analysis would also be beneficial to investigate charge distribution and intramolecular interactions, such as hydrogen bonding.

3.1.3 Software

All quantum chemical calculations would be performed using a widely recognized computational chemistry software package, such as Gaussian, ORCA, or Spartan.

Predicted Structural and Electronic Data

The following tables present hypothetical but realistic quantitative data that could be expected from the proposed computational study on 2-(Dimethylphosphoryl)benzenamine.

Table 1: Predicted Geometrical Parameters for 2-(Dimethylphosphoryl)benzenamine

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | P=O | 1.485 |

| P-C(aryl) | 1.810 | |

| P-C(methyl) | 1.825 | |

| C(aryl)-N | 1.390 | |

| N-H | 1.010 | |

| **Bond Angles (°) ** | O=P-C(aryl) | 115.0 |

| C(aryl)-P-C(methyl) | 108.5 | |

| C(methyl)-P-C(methyl) | 105.0 | |

| C(aryl)-C(aryl)-N | 121.0 | |

| Dihedral Angles (°) | O=P-C(aryl)-C(aryl) | 30.0 |

| C(methyl)-P-C(aryl)-C(aryl) | -90.0 |

Table 2: Predicted Electronic Properties for 2-(Dimethylphosphoryl)benzenamine

| Property | Predicted Value (B3LYP/6-311++G(d,p)) |

| Energy of HOMO (eV) | -6.20 |

| Energy of LUMO (eV) | -1.50 |

| HOMO-LUMO Gap (eV) | 4.70 |

| Dipole Moment (Debye) | 3.50 |

| Mulliken Atomic Charges | |

| P | +1.20 |

| O | -0.85 |

| N | -0.60 |

Visualizations

The following diagrams illustrate the proposed logical workflow for the theoretical study of 2-(Dimethylphosphoryl)benzenamine.

Caption: Logical workflow for the theoretical study of 2-(Dimethylphosphoryl)benzenamine.

Conclusion

This guide has outlined a comprehensive theoretical framework for the structural and electronic characterization of 2-(Dimethylphosphoryl)benzenamine using DFT calculations. While specific experimental or computational data for this molecule is not yet available, the proposed methodologies and the illustrative data provide a solid foundation for future research. The successful application of these computational techniques will undoubtedly provide valuable insights into the fundamental properties of this and related organophosphorus compounds, thereby guiding their potential applications in various scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-(Dimethylphosphoryl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(dimethylphosphoryl)benzenamine, also known as (2-aminophenyl)dimethylphosphine oxide, as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy. The document includes a detailed synthetic protocol, quantitative data for representative compounds, and a visualization of a relevant signaling pathway.

Introduction

2-(Dimethylphosphoryl)benzenamine is a versatile building block in medicinal chemistry. The presence of both a nucleophilic amine and a coordinating phosphine oxide group makes it a valuable synthon for the construction of complex heterocyclic scaffolds. The phosphine oxide moiety can act as a directing group in C-H activation reactions, enabling regioselective functionalization of the aromatic ring. This has led to its use in the synthesis of targeted therapeutics, including inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.

Synthesis of a Focal Adhesion Kinase (FAK) Inhibitor Intermediate

A key application of 2-(dimethylphosphoryl)benzenamine is in the synthesis of pyrimidine-based kinase inhibitors. The following protocol is a representative example of the synthesis of a key intermediate for FAK inhibitors, based on methodologies described in the patent literature[1].

Experimental Protocol: Synthesis of (2-((5-bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide

Materials:

-

2-(Dimethylphosphoryl)benzenamine (1.0 eq)

-

5-bromo-2,4-dichloropyrimidine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

Procedure:

-

To a solution of 2-(dimethylphosphoryl)benzenamine (120 mg, 0.71 mmol) in DMF (5 mL), add 5-bromo-2,4-dichloropyrimidine (178 mg, 0.78 mmol) and DIPEA (0.24 mL, 1.42 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction completion by a suitable chromatographic method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired intermediate.

Quantitative Data: Representative FAK Inhibitors

The following table presents hypothetical inhibitory activities (IC50 values) of final FAK inhibitors derived from the synthesized intermediate. This data is illustrative and serves to demonstrate the potential potency of compounds synthesized using this scaffold.

| Compound ID | Target Kinase | IC50 (nM) |

| FAK-Inhib-1 | FAK | 15.2 |

| FAK-Inhib-2 | FAK | 8.9 |

| FAK-Inhab-3 | FAK | 25.6 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FAK signaling pathway and the general experimental workflow for the synthesis of FAK inhibitors using 2-(dimethylphosphoryl)benzenamine.

Caption: FAK signaling pathway in cancer.

References

Application Notes and Protocols for 2-(Dimethylphosphoryl)benzenamine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-(Dimethylphosphoryl)benzenamine as a ligand in palladium-catalyzed cross-coupling reactions. While direct literature on this specific ligand is emerging, its structural motifs—a coordinating amine and a phosphoryl group—suggest its role as a potentially valuable ancillary ligand, drawing parallels from well-established phosphine oxide and aminophosphine ligand classes. These protocols are based on established methodologies for structurally related ligands and are intended to serve as a robust starting point for reaction optimization.

Introduction to 2-(Dimethylphosphoryl)benzenamine as a Ligand

2-(Dimethylphosphoryl)benzenamine features a unique combination of a soft amine donor and a hard phosphoryl (P=O) group. In palladium-catalyzed cross-coupling, the amine can serve as a coordinating moiety to the palladium center, while the phosphoryl group may act as a hemilabile, stabilizing ligand. This hemilability, or weak coordination, can be advantageous in catalytic cycles by preventing catalyst decomposition while allowing for facile substrate and product exchange at the metal center.[1][2][3] The electron-donating nature of the aminophosphine scaffold can enhance the reactivity of the palladium catalyst in key steps such as oxidative addition.

The application of bidentate ligands containing both nitrogen and phosphorus donors is a well-established strategy in cross-coupling catalysis. These ligands are known to enhance catalyst stability and activity in various transformations, including the widely used Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is critical for achieving high yields and broad substrate scope. While data for 2-(Dimethylphosphoryl)benzenamine is not extensively published, the performance of related phosphine-containing ligands provides a strong basis for its potential application.

General Reaction Scheme:

Representative Data from Analogous Systems

The following table summarizes typical results obtained with related aminophosphine or phosphine oxide-based ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. This data serves as a benchmark for what may be achievable with 2-(Dimethylphosphoryl)benzenamine.

| Entry | Aryl Halide (Ar¹-X) | Arylboronic Acid (Ar²) | Ligand (Analogue) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| 2 | 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | SPhos | K₂CO₃ | Dioxane | 80 | 12 | 92 |

| 3 | 2-Bromopyridine | 3-Thienylboronic acid | RuPhos | Cs₂CO₃ | THF | 65 | 24 | 88 |

| 4 | 1-Chloro-3-nitrobenzene | Naphthalene-1-boronic acid | DavePhos | K₃PO₄ | Toluene | 110 | 16 | 90 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

2-(Dimethylphosphoryl)benzenamine (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium phosphate.

-

In a separate vial, dissolve the palladium(II) acetate and 2-(Dimethylphosphoryl)benzenamine in toluene.

-

Add the catalyst solution to the Schlenk tube.

-

Seal the tube with a septum and purge with argon for 10-15 minutes.

-

Add the remaining toluene and water via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).